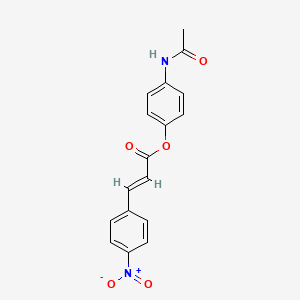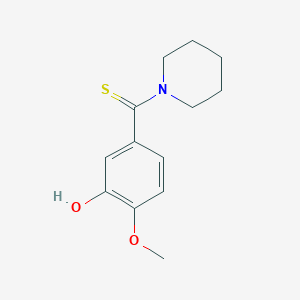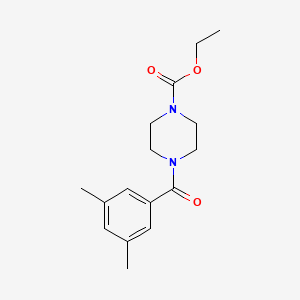
ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate, also known as EDP, is a chemical compound that belongs to the family of piperazine derivatives. It is a white to off-white crystalline powder that is soluble in organic solvents. EDP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to bind to the adenosine receptor, which plays a role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate has been shown to have several biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate is its versatility in various laboratory experiments. It can be easily synthesized in high yields and purity, making it an ideal candidate for drug development studies. However, one of the limitations of ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate is its potential toxicity, which requires careful handling and storage.
Future Directions
There are several future directions for the study of ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate. One potential direction is the investigation of its potential as a drug candidate for the treatment of cancer and bacterial infections. Another direction is the exploration of its anti-inflammatory properties and its potential use in the treatment of inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate and its potential interactions with other drugs and compounds.
Synthesis Methods
Ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate can be synthesized through a multistep process that involves the reaction of 3,5-dimethylbenzoyl chloride with piperazine in the presence of a base, followed by the reaction with ethyl chloroformate. The final product is obtained through the purification and crystallization of the crude product. This synthesis method has been optimized to produce high yields of ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate with excellent purity.
Scientific Research Applications
Ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
properties
IUPAC Name |
ethyl 4-(3,5-dimethylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-21-16(20)18-7-5-17(6-8-18)15(19)14-10-12(2)9-13(3)11-14/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRJURPTKNIMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)
![7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5832302.png)
![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
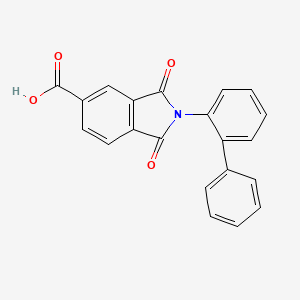
![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
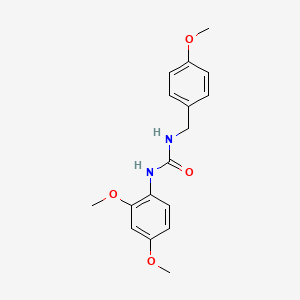
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)
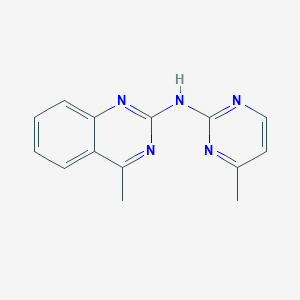
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5832383.png)
![2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5832392.png)
